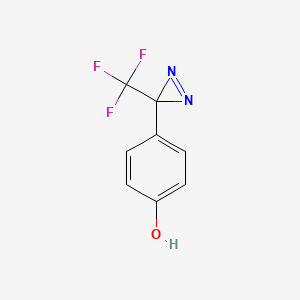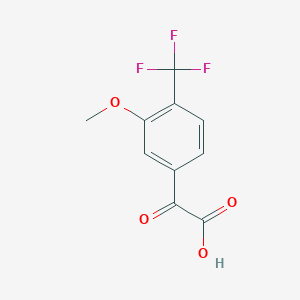
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and an oxoacetic acid moiety attached to a benzene ring. It is primarily used for research purposes in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a potential method for large-scale synthesis due to its efficiency and versatility in forming carbon–carbon bonds.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxoacetic acid moiety to other functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium trifluoromethanesulfinate (NaSO2CF3) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the methoxy and trifluoromethyl groups, play a crucial role in its reactivity and interactions. These groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid: This compound is structurally similar but lacks the oxoacetic acid moiety.
3-Methoxy-4-(trifluoromethyl)benzoic acid: Another similar compound with a benzoic acid moiety instead of oxoacetic acid.
Uniqueness
2-(3-Methoxy-4-(trifluoromethyl)phenyl)-2-oxoacetic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H7F3O4 |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C10H7F3O4/c1-17-7-4-5(8(14)9(15)16)2-3-6(7)10(11,12)13/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
TXDFEUMHTWFGPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


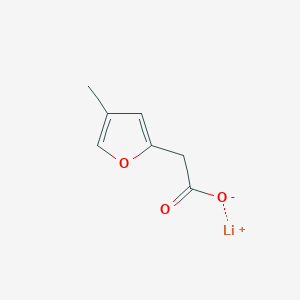
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)

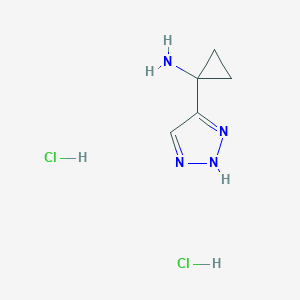
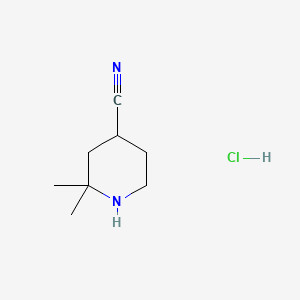

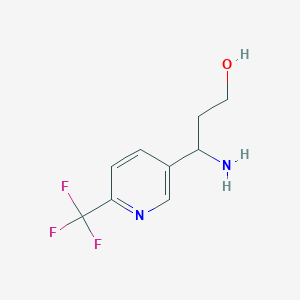
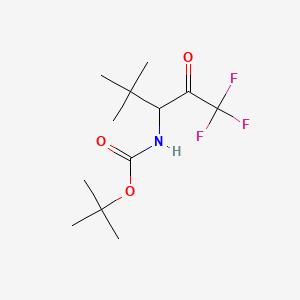
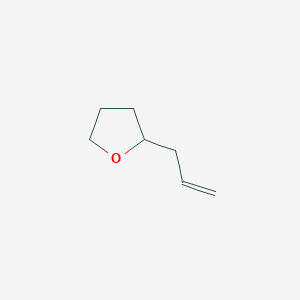

![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
